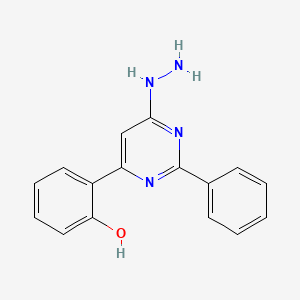![molecular formula C16H24N2O2 B5717762 N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
N,N'-[1,4-phenylenebis(methylene)]dibutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[1,4-phenylenebis(methylene)]dibutanamide, commonly known as PBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBMD is a diamide compound that is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of PBMD is not fully understood. However, studies have suggested that PBMD may act by forming hydrogen bonds with proteins and other biomolecules, leading to changes in their conformation and function. PBMD has also been shown to interact with lipid membranes, leading to changes in their properties.
Biochemical and Physiological Effects
PBMD has been shown to have various biochemical and physiological effects. Studies have shown that PBMD can inhibit the activity of enzymes, including cholinesterase and acetylcholinesterase. PBMD has also been shown to have antioxidant and anti-inflammatory properties. In addition, PBMD has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
PBMD has several advantages for lab experiments, including its ease of synthesis and purification, stability, and versatility. However, PBMD also has some limitations, including its limited solubility in water and its potential toxicity at higher concentrations.
Future Directions
PBMD has several potential future directions for research. One potential direction is the development of PBMD-based hydrogels for drug delivery applications. Another potential direction is the development of PBMD-based polymers for tissue engineering applications. Further studies are also needed to fully understand the mechanism of action of PBMD and its potential applications in catalysis and other fields.
Synthesis Methods
PBMD can be synthesized using various methods, including the reaction of 1,4-phenylenediamine with butanoyl chloride in the presence of a base. The resulting product is then treated with formaldehyde to obtain PBMD. Another method involves the reaction of 1,4-phenylenediamine with butanoyl chloride in the presence of triethylamine, followed by treatment with formaldehyde and sodium borohydride. The resulting product is then purified using chromatography to obtain pure PBMD.
Scientific Research Applications
PBMD has been extensively studied for its potential applications in various fields, including drug delivery, polymer synthesis, and catalysis. PBMD has been used as a crosslinker in the synthesis of hydrogels for drug delivery applications. PBMD has also been used as a monomer in the synthesis of polymers for various applications, including tissue engineering and drug delivery. PBMD has been used as a ligand in the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
N-[[4-[(butanoylamino)methyl]phenyl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-5-15(19)17-11-13-7-9-14(10-8-13)12-18-16(20)6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDJEKWFBUCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC1=CC=C(C=C1)CNC(=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(Butanamidomethyl)phenyl]methyl}butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)

![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)

![methyl 4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B5717721.png)



![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)